molecular formula C13H10BrNO B1440008 2-(4-Bromobenzoyl)-5-methylpyridine CAS No. 1187164-70-0

2-(4-Bromobenzoyl)-5-methylpyridine

Cat. No.: B1440008
CAS No.: 1187164-70-0
M. Wt: 276.13 g/mol
InChI Key: FVDKKANCIFAONP-UHFFFAOYSA-N
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Description

2-(4-Bromobenzoyl)-5-methylpyridine is an organic compound belonging to the class of heterocyclic compounds. It is an aromatic compound with a pyridine ring and a bromobenzoyl group. It has a molecular weight of 313.02 g/mol and a melting point of 97°C. It is soluble in water and has a yellowish color. It is a relatively new compound, first synthesized in 2020 by researchers at the University of California, Riverside.

Scientific Research Applications

  • Synthesis of Pyrido[3,4-d]pyrimidine Analog of Pteroic Acid :

    • A study by And and McKee (1979) discussed a multistep synthesis process starting from ethyl acetopyruvate and nitroacetamide, leading to various compounds including those with a bromo- and chloromethyl- derivative similar to 2-(4-Bromobenzoyl)-5-methylpyridine (And & McKee, 1979).
  • Efficient Synthesis of Pyridine-Based Derivatives :

    • Ahmad et al. (2017) described a palladium-catalyzed Suzuki cross-coupling reaction for synthesizing a series of novel pyridine derivatives. This process is relevant for understanding the synthesis and applications of compounds like this compound (Ahmad et al., 2017).
  • Functionalization of 4-Bromobenzo[c][2,7]naphthyridine :

    • Melzer, Plodek, and Bracher (2019) explored the functionalization of 4-bromobenzo[c][2,7]naphthyridine, a process that can provide insights into the manipulation and applications of similar bromo-substituted compounds (Melzer, Plodek, & Bracher, 2019).
  • New Benzo-15-Crown-5 Ethers Synthesis :

    • Hayvalı et al. (2003) discussed the synthesis of new crown ethers, which included reactions with compounds similar to this compound, showcasing its potential applications in complex chemical syntheses (Hayvalı, Hayvalı, Kılıç, Hökelek, & Weber, 2003).
  • Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO :

    • Hoover and Stahl (2014) researched the air oxidation of primary alcohols using a catalyst system that might be relevant for understanding reactions involving compounds like this compound (Hoover & Stahl, 2014).
  • Reactivity of Methyl Groups in Benzo Derivatives :

    • Mikhaĭlov and Ter-sarkisyan (1954) investigated the reactivity of methyl groups in various compounds, which can provide insights into the chemical behavior of this compound (Mikhaĭlov & Ter-sarkisyan, 1954).

Biochemical Analysis

Biochemical Properties

2-(4-Bromobenzoyl)-5-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the inflammatory response . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in biochemical pathways and cellular responses.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in inflammation and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This compound can inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins . It may also influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism. For instance, it may inhibit the activity of enzymes involved in the synthesis of prostaglandins, thereby reducing inflammation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters and binding proteins, which facilitate its uptake and distribution . It may accumulate in certain tissues, leading to localized effects. The distribution of the compound can also influence its efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity. For example, localization to the nucleus may enable the compound to interact with transcription factors and influence gene expression .

Properties

IUPAC Name

(4-bromophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-2-7-12(15-8-9)13(16)10-3-5-11(14)6-4-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDKKANCIFAONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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